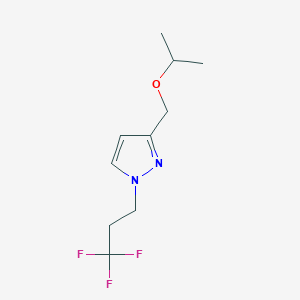
1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a butoxyphenyl group, a pyrazinyl-substituted piperidine, and a urea linkage, making it a molecule of interest for its unique structural properties and reactivity.
準備方法
The synthesis of 1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Butoxyphenyl Intermediate: This step involves the alkylation of a phenol derivative with butyl bromide under basic conditions to form the butoxyphenyl intermediate.
Synthesis of the Pyrazinyl-Substituted Piperidine: This step involves the reaction of pyrazine with piperidine under suitable conditions to form the pyrazinyl-substituted piperidine.
Coupling Reaction: The final step involves the coupling of the butoxyphenyl intermediate with the pyrazinyl-substituted piperidine using a suitable coupling reagent, such as carbodiimide, to form the desired urea compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target proteins, leading to downstream effects on cellular pathways and processes.
類似化合物との比較
1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea: This compound features a methoxy group instead of a butoxy group, which may affect its reactivity and biological activity.
1-(4-Butoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: This compound has a pyridinyl group instead of a pyrazinyl group, which could influence its binding interactions and overall properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-2-3-14-28-19-6-4-18(5-7-19)25-21(27)24-15-17-8-12-26(13-9-17)20-16-22-10-11-23-20/h4-7,10-11,16-17H,2-3,8-9,12-15H2,1H3,(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDXLDKRRQUNSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2415503.png)
![2-(1-methyl-1H-indol-3-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}acetamide](/img/structure/B2415504.png)
![Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2415505.png)



![5-bromo-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2415514.png)
![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)
![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)





